3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one
Overview
Description
3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfanyl group attached to the aminophenyl ring, along with the fluorophenyl and phenyl groups, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 2-aminothiophenol with an appropriate halogenated precursor to form the 2-aminophenyl sulfanyl intermediate.
Coupling with 4-fluorophenyl and phenyl groups: The intermediate is then reacted with 4-fluorobenzaldehyde and benzaldehyde under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or proteins, potentially inhibiting their function. The fluorophenyl and phenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Aminophenyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one
Uniqueness
3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
3-(2-aminophenyl)sulfanyl-1-(4-fluorophenyl)-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNOS/c22-17-12-10-15(11-13-17)19(24)14-21(16-6-2-1-3-7-16)25-20-9-5-4-8-18(20)23/h1-13,21H,14,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNWQRSVKCRNPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)SC3=CC=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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